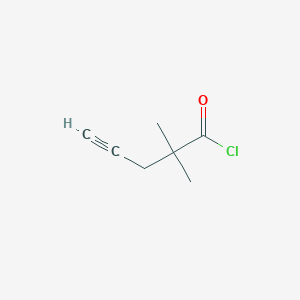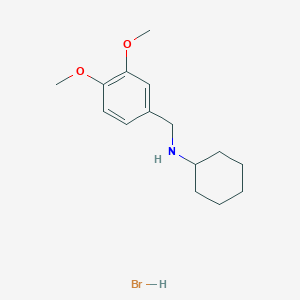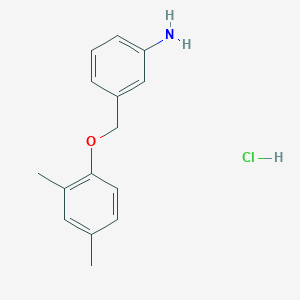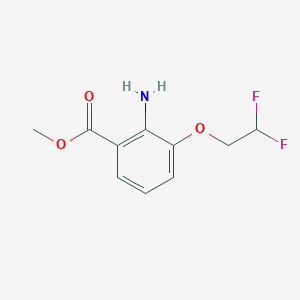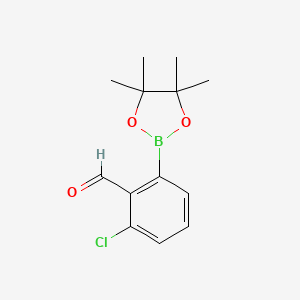
3-Chloro-2-formylphenylboronic acid pinacol ester
Overview
Description
3-Chloro-2-formylphenylboronic acid pinacol ester is a chemical compound with significant applications in organic synthesis and materials science. It is characterized by the presence of a chloro group, a benzaldehyde moiety, and a dioxaborolane ring, which contribute to its unique reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and pinacolborane.
Borylation Reaction: The key step involves the borylation of 2-chlorobenzaldehyde using pinacolborane in the presence of a palladium catalyst. This reaction forms the dioxaborolane ring.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or toluene, and the reaction temperature is typically maintained between 50-80°C.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Chloro-2-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol or water).
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Scientific Research Applications
3-Chloro-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Catalysis: The compound is employed in catalytic processes, including cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-formylphenylboronic acid pinacol ester is primarily based on its ability to participate in various chemical reactions. The dioxaborolane ring acts as a boron source in cross-coupling reactions, while the aldehyde and chloro groups provide sites for further functionalization. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with catalysts and reagents.
Comparison with Similar Compounds
3-Chloro-2-formylphenylboronic acid pinacol ester can be compared with similar compounds such as:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound also contains a chloro group and a dioxaborolane ring, but it differs in the presence of a phospholane moiety instead of a benzaldehyde group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound is similar but lacks the chloro substituent, which can affect its reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom and a pyridine ring, offering different electronic properties and reactivity compared to the chloro-benzaldehyde derivative.
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUIUQDBTIPHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)
![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)
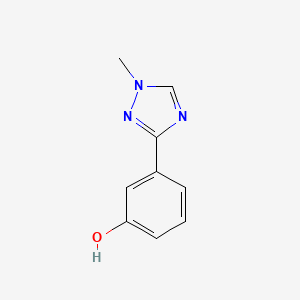
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)
![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)
![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)

